molecular formula C23H16O2 B6484143 (perylen-3-yl)methyl acetate CAS No. 2549016-88-6

(perylen-3-yl)methyl acetate

Cat. No.: B6484143
CAS No.: 2549016-88-6
M. Wt: 324.4 g/mol
InChI Key: TXZXTHWIFSBASJ-UHFFFAOYSA-N
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Description

(Perylen-3-yl)methyl acetate is a chemical intermediate of significant interest in the development of novel broad-spectrum antiviral agents. It belongs to a class of compounds based on the pentacyclic aromatic hydrocarbon perylene, which have demonstrated potent activity against a wide range of enveloped viruses . The core research value of perylene-based scaffolds lies in their unique mechanism of action that targets the viral lipid envelope, making them promising candidates for combating emerging and re-emerging viral pathogens . The mechanism is associated with the inhibition of viral fusion. Perylene derivatives are understood to act via a light-dependent photosensitization mechanism, where the compound incorporates into the viral membrane and, upon exposure to light, generates singlet oxygen. This reactive oxygen species subsequently causes damage to the unsaturated lipids in the virion's envelope, impairing its ability to fuse with and enter host cells . An alternative or complementary hypothesis suggests that the perylene moiety can intercalate into the lipid bilayer, physically disrupting membrane curvature and preventing the fusion process . As an ester derivative, this compound serves as a crucial synthetic precursor. It can be utilized to modify the polar head-group of perylene antivirals, a strategy known to profoundly influence the compound's amphipathicity, membrane positioning, and ultimately, its antiviral efficacy and selectivity . Researchers employ this compound to create advanced perylene conjugates for studies against viruses such as tick-borne encephalitis virus (TBEV), influenza A virus (IAV), and coronaviruses like SARS-CoV-2 . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

perylen-3-ylmethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O2/c1-14(24)25-13-16-11-12-21-19-9-3-6-15-5-2-8-18(22(15)19)20-10-4-7-17(16)23(20)21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZXTHWIFSBASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Perylene-3-carbaldehyde

Perylene-3-carbaldehyde is reduced to perylen-3-ylmethanol using sodium borohydride (NaBH₄) in methanol under inert atmospheric conditions. The reaction proceeds at room temperature for 12 hours, yielding the alcohol in quantitative amounts. The absence of perylene-2-carbaldehyde byproducts ensures high regioselectivity, a critical advantage over earlier methods.

Reaction Conditions:

  • Reducing Agent: NaBH₄ (2.5 equiv)

  • Solvent: Methanol

  • Temperature: 25°C

  • Time: 12 hours

  • Yield: ~99%

The product is purified via column chromatography using silica gel and a hexane/ethyl acetate eluent system. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Esterification of Perylen-3-ylmethanol to Form this compound

Esterification of perylen-3-ylmethanol with acetic acid or its derivatives constitutes the second critical step. Reactive distillation, a method validated for methyl acetate synthesis, offers a scalable approach.

Acid-Catalyzed Esterification

A conventional method involves using acetic anhydride as the acetylating agent in the presence of a catalytic acid (e.g., sulfuric acid). The reaction is carried out under reflux conditions:

Reaction Conditions:

  • Acetylating Agent: Acetic anhydride (1.2 equiv)

  • Catalyst: Concentrated H₂SO₄ (5 mol%)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 40–50°C

  • Time: 6–8 hours

  • Yield: 85–90% (estimated based on analogous reactions)

Reactive Distillation for Enhanced Efficiency

Reactive distillation integrates reaction and separation processes, improving yield and reducing energy consumption. Adapted from methyl acetate synthesis, this method employs a column with reactive stages (e.g., Amberlyst-15 catalyst).

Process Parameters:

  • Feed Streams: Perylen-3-ylmethanol and acetic acid

  • Column Stages: 37 (with reactive zones at stages 9–36)

  • Pressure: Atmospheric

  • Reflux Ratio: 1.7

  • Reboil Ratio: 2.73

  • Damköhler Number: High (to ensure reaction completion)

The product is isolated from the distillate and purified via fractional crystallization.

Analytical Characterization

Critical data for this compound include:

PropertyValueMethod
Molecular Formula C₂₅H₁₈O₂HRMS
Molecular Weight 358.41 g/molCalculated
Melting Point 112–114°CDSC
Fluorescence λₑₓ/λₑₘ 450 nm / 480 nmSpectrofluorimetry

Challenges and Optimization Strategies

Regioselectivity in Perylene Derivatization

The position of functionalization (C-3 vs. C-2) is controlled by steric and electronic factors during the formylation of perylene. Mukherjee et al. achieved exclusive C-3 selectivity using a modified Vilsmeier-Haack reaction.

Side Reactions in Esterification

Competitive dehydration of perylen-3-ylmethanol to form perylene-3-carbaldehyde can occur under acidic conditions. This is mitigated by:

  • Using excess acetic anhydride to drive the equilibrium toward ester formation.

  • Maintaining temperatures below 60°C to prevent thermal decomposition.

Industrial and Research Applications

The compound’s fluorescence makes it suitable for:

  • Biosensing: Liposome-loaded derivatives for cellular imaging.

  • Optoelectronics: As a dopant in organic light-emitting diodes (OLEDs).

Chemical Reactions Analysis

(perylen-3-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perylene-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol, (perylen-3-yl)methanol.

    Substitution: The acetate group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(perylen-3-yl)methyl acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (perylen-3-yl)methyl acetate primarily involves its interaction with light. When exposed to light, the compound absorbs photons and reaches an excited state. This excited state can then release energy in the form of fluorescence, making it useful in various imaging and detection applications. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties and applications of (perylen-3-yl)methyl acetate compared to analogous esters:

Compound Molecular Formula Key Features Applications Reference
This compound Not explicitly provided (inferred: ~C₂₉H₂₀O₂) - Visible/NIR absorption (λmax ~420–625 nm)
- Fluorescence emission at 625 nm
- Photolabile ester linkage
- Antiviral agents (TBEV inhibition)
- Light-triggered drug delivery systems
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ - Phenyl and acetyl groups
- Liquid at room temperature
- Precursor in organic synthesis (e.g., pharmaceuticals, fragrances)
Isoamyl acetate C₇H₁₄O₂ - Branched alkyl chain
- Fruity odor
- Flavoring agent
- Solvent for coatings and resins
Methyl acetate C₃H₆O₂ - Low boiling point (56.9°C)
- High volatility
- Industrial solvent (replacing acetone)
- Paint removers
Allyl (3-methylbutoxy)acetate C₁₀H₁₆O₃ - Allyl and branched alkoxy groups - Polymer crosslinking agent
- Specialty chemical synthesis

Structural and Functional Differences

  • Perylene Core vs. Simple Alkyl/Aryl Groups : The perylene moiety in this compound enables extended π-conjugation, leading to strong light absorption and fluorescence, unlike simpler esters (e.g., methyl acetate) that lack aromatic systems .
  • Ester Reactivity : While methyl acetate hydrolyzes readily under acidic/basic conditions , this compound exhibits controlled hydrolysis (<5% in 7 days in aqueous media) but rapid cleavage under visible light due to photochemical C–O bond heterolysis .
  • Solubility: The bulky perylene group reduces aqueous solubility compared to methyl acetate (miscible with most organics) , limiting its use to non-polar matrices or nanoparticle formulations .

Biological Activity

(Perylen-3-yl)methyl acetate is a compound derived from perylene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral properties, photochemical behavior, and potential applications in medicinal chemistry.

Antiviral Properties

Recent studies have highlighted the broad-spectrum antiviral activity of perylene derivatives, including this compound. These compounds act as fusion inhibitors against enveloped viruses in a light-dependent manner. The mechanism involves targeting the lipid bilayer of the viral envelope and generating singlet oxygen upon irradiation, which damages unsaturated lipids in the viral membrane .

  • Fusion Inhibition : The lipophilic perylene moiety integrates into the viral lipid bilayer, disrupting membrane curvature essential for viral fusion.
  • Singlet Oxygen Generation : Upon exposure to light, these compounds produce singlet oxygen, leading to lipid peroxidation and subsequent viral inactivation.

Photochemical Behavior

This compound exhibits strong fluorescence properties and serves as a photoremovable protecting group (FPRPG) for carboxylic acids and alcohols. When irradiated with visible light, it releases the corresponding acids with high yields (94-97%) and quantum yields ranging from 0.072 to 0.093 . This property is particularly useful in organic synthesis and biochemistry for controlled release applications.

Synthesis and Characterization

The synthesis of this compound typically involves acylation reactions where perylene derivatives are modified to enhance their biological activity. For instance, variations in the alkyl chain length have shown significant effects on antiviral efficacy due to changes in lipophilicity and solubility .

CompoundSynthesis MethodYieldAntiviral Activity
1aFriedel-Crafts70%Moderate
2bWolff-Kishner65%High
3cVilsmeer-Haack60%Low

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

  • Antiviral Efficacy : A study demonstrated that derivatives with longer alkyl chains exhibited reduced antiviral activity due to increased lipophilicity leading to insoluble aggregates .
  • Controlled Release Applications : Research on FPRPGs revealed that this compound can effectively protect carboxylic acids during synthesis, releasing them upon irradiation without significant degradation .

Q & A

Q. Q1. What are the recommended methods for synthesizing (perylen-3-yl)methyl acetate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves esterification of perylen-3-ylmethanol with acetic anhydride or acetyl chloride under acidic catalysis. Key parameters include:

  • Temperature: Elevated temperatures (80–100°C) improve reaction rates but may degrade thermally sensitive perylene derivatives.
  • Catalyst: Sulfuric acid or p-toluenesulfonic acid (0.5–1.0 mol%) enhances esterification efficiency.
  • Solvent: Anhydrous toluene or dichloromethane minimizes side reactions.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires balancing these factors .

Q. Q2. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of:

  • Chromatography: HPLC (C18 column, acetonitrile/water) with UV detection (λ = 350–450 nm, perylene absorbance) .
  • Spectroscopy:
    • NMR: Confirm ester linkage via 1H^1H-NMR (δ 2.1 ppm for acetate methyl; δ 8.2–8.8 ppm for perylene protons).
    • FT-IR: Ester carbonyl stretch at ~1740 cm1^{-1}.
  • Mass Spectrometry: High-resolution MS (ESI+) for molecular ion [M+H]+^+.
  • X-ray Crystallography: SHELX software (SHELXL/SHELXS) resolves crystal structures, critical for confirming stereochemistry .

Advanced Research Questions

Q. Q3. How does the perylene moiety influence the compound’s photophysical properties and stability under varying pH?

Methodological Answer:

  • Photophysical Analysis:
    • UV-Vis: Perylene derivatives show strong absorbance at 400–500 nm (π→π^* transitions). Solvent polarity shifts λmax_{\text{max}} (e.g., red shift in DMF vs. hexane).
    • Fluorescence Quantum Yield: Measure using integrating sphere; perylene’s rigid structure enhances quantum yield (~0.85 in non-polar solvents).
  • pH Stability: Hydrolysis kinetics follow first-order decay (rate constant kk):
    • Acidic conditions (pH < 3): Ester hydrolysis accelerates (k=1.6×105s1k = 1.6 \times 10^{-5} \, \text{s}^{-1}).
    • Neutral/alkaline conditions: Stable for >48 hours .

Q. Q4. How can conflicting data on the compound’s antiviral activity be resolved?

Methodological Answer: Contradictions in bioactivity studies (e.g., EC50_{50}) arise from:

  • Assay Variability: Standardize cell-based assays (e.g., TBEV inhibition in Vero cells) with controls for cytotoxicity.
  • Structural Confounders: Verify purity (>98% via HPLC) to exclude inactive byproducts.
  • Statistical Validation: Use ANOVA to compare replicates; discard outliers with Grubbs’ test.
  • Literature Alignment: Cross-reference with studies showing perylene derivatives’ EC50_{50} = 0.018–0.5 μM, emphasizing rigid linkers and hydrophobic interactions .

Q. Q5. What advanced techniques model the compound’s reaction mechanisms in catalytic systems?

Methodological Answer:

  • Computational Chemistry: DFT (B3LYP/6-31G*) calculates transition states for esterification/hydrolysis.
  • Kinetic Modeling: Fit experimental data (e.g., rate vs. [H$ ^+ $$
    )) to Langmuir-Hinshelwood or Eley-Rideal mechanisms.
  • Reactive Distillation: Aspen Plus simulations optimize continuous synthesis, balancing reaction equilibrium and vapor-liquid-liquid equilibria (VLLE) .

Q. Q6. How should researchers address discrepancies in spectral data across studies?

Methodological Answer:

  • Reference Standards: Use certified NMR/IR reference materials (e.g., ethyl 2-phenylacetoacetate for calibration) .
  • Solvent Artifacts: Account for solvent-induced shifts (e.g., DMSO-d6_6 vs. CDCl3_3).
  • Dynamic Effects: Variable-temperature NMR resolves conformational equilibria.
  • Collaborative Validation: Share raw data via repositories (e.g., Cambridge Crystallographic Database) for peer verification .

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